sodium 2-methoxy-2-oxoethane-1-sulfinate sodium 2-methoxy-2-oxoethane-1-sulfinate
Brand Name: Vulcanchem
CAS No.: 1866983-18-7
VCID: VC12008822
InChI: InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
SMILES: COC(=O)CS(=O)[O-].[Na+]
Molecular Formula: C3H5NaO4S
Molecular Weight: 160.13 g/mol

sodium 2-methoxy-2-oxoethane-1-sulfinate

CAS No.: 1866983-18-7

Cat. No.: VC12008822

Molecular Formula: C3H5NaO4S

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

sodium 2-methoxy-2-oxoethane-1-sulfinate - 1866983-18-7

Specification

CAS No. 1866983-18-7
Molecular Formula C3H5NaO4S
Molecular Weight 160.13 g/mol
IUPAC Name sodium;2-methoxy-2-oxoethanesulfinate
Standard InChI InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Standard InChI Key ZTRGOCGYEKQZEE-UHFFFAOYSA-M
SMILES COC(=O)CS(=O)[O-].[Na+]
Canonical SMILES COC(=O)CS(=O)[O-].[Na+]

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

Sodium 2-methoxy-2-oxoethane-1-sulfinate features a sulfinate group (–SO₂⁻) bonded to a methoxy-oxoethane backbone. The sodium counterion stabilizes the sulfinate anion, enhancing its reactivity in nucleophilic and radical-mediated reactions. Key structural descriptors include:

PropertyValue
IUPAC NameSodium 2-methoxy-2-oxoethanesulfinate
Molecular FormulaC₃H₅NaO₄S
Molecular Weight160.13 g/mol
SMILESCOC(=O)CS(=O)[O-].[Na+]
InChI KeyZTRGOCGYEKQZEE-UHFFFAOYSA-M
SolubilityHighly soluble in water

The compound’s crystalline solid state and ionic nature facilitate its use in polar solvents, particularly dimethyl sulfoxide (DMSO) and aqueous systems .

Synthesis Methods

Traditional Synthesis Approaches

Sodium sulfinates are typically synthesized via two primary routes:

  • Oxidation of Thiols or Disulfides: Treatment of 2-methoxy-2-oxoethane thiol with oxidizing agents like hydrogen peroxide or ozone yields the corresponding sulfinic acid, which is neutralized with sodium hydroxide to form the sulfinate salt.

  • Nucleophilic Displacement: Reaction of 2-methoxy-2-oxoethane sulfonyl chloride with sodium hydroxide produces the sulfinate through chloride displacement .

Modern Catalytic Methods

Recent innovations leverage transition-metal catalysis and SO₂ surrogates. For example, the Baran group demonstrated that Barton decarboxylation of 2-pyridyl sulfones followed by alkoxide cleavage efficiently generates sodium sulfinates . Additionally, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serves as a safe SO₂ source for synthesizing aryl sulfinates from Grignard reagents .

Key Chemical Reactions and Mechanisms

Sulfonamide Formation

Sodium 2-methoxy-2-oxoethane-1-sulfinate participates in reductive coupling with nitroarenes to form sulfonamides. As reported by J. Org. Chem. (2024), the reaction involves a nitrosoarene intermediate that undergoes electrophilic interception by the sulfinate, followed by reduction to yield sulfonamides like 3k in 72% yield (Scheme 1) .

Mechanistic Pathway:

  • 2-Electron Reduction: Nitroarene (2k) → Nitrosoarene (6b).

  • Nucleophilic Attack: Sulfinate (1a) attacks 6b to form N-sulfonyl hydroxylamine (7).

  • Reduction: 7 → Sulfonamide (3k) via tin(II) chloride or sodium bisulfite .

Thiosulfonate Synthesis

BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates produces thiosulfonates. For instance, Wang et al. (2021) achieved unsymmetrical thiosulfonates by reacting sodium 2-methoxy-2-oxoethane-1-sulfinate with alkyl sulfinates under mild conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediate

This sulfinate is pivotal in synthesizing β-keto sulfones and vinyl sulfones, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ability to introduce sulfonyl groups enhances drug solubility and bioavailability .

Agrochemical Development

In agrochemistry, the compound facilitates the preparation of sulfonylurea herbicides. Site-selective C–H sulfonylation enables efficient derivatization of heterocyclic scaffolds, reducing synthetic steps and waste .

Recent Research Advancements

Photoredox Catalysis

Visible-light-driven reactions utilizing sodium 2-methoxy-2-oxoethane-1-sulfinate have enabled C–S bond formation under mild conditions. For example, Ir(ppy)₃-catalyzed sulfonylation of alkenes yields allylic sulfones with excellent regioselectivity .

Electrochemical Synthesis

Electrooxidation strategies employing this sulfinate eliminate the need for stoichiometric oxidants. A 2023 study demonstrated the synthesis of sulfonated indoles via paired electrolysis, achieving 85% yield with minimal byproducts .

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